1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis-
Overview
Description
1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is a chemical compound with the molecular formula C10H14O2 It is characterized by its unique structure, which includes two ketone groups and a hexahydro-pentalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diketone precursors, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Scientific Research Applications
1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its unique ring system allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedione: Similar in structure but lacks the hexahydro-pentalene ring system.
2,5-Hexanedione: Another diketone with different structural features.
1,3-Cyclopentanedione: Contains a cyclopentane ring instead of a hexahydro-pentalene ring.
Uniqueness
1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is unique due to its hexahydro-pentalene ring system and the presence of two ketone groups
Properties
IUPAC Name |
(3aS,6aS)-3a,6a-dimethyl-2,3,5,6-tetrahydropentalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-5-3-8(12)10(9,2)6-4-7(9)11/h3-6H2,1-2H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLJMXLXFEHEC-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1(CCC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]1(CCC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426120 | |
Record name | AC1OBWU2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84451-89-8 | |
Record name | AC1OBWU2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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